1-Adamantaneethylsulfonamide

Descripción

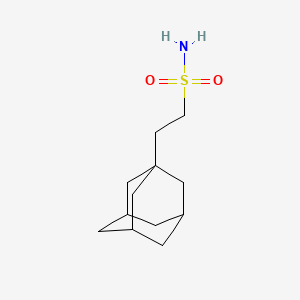

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-adamantyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2S/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLOGJHFNSMGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735085 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283719-69-6 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Adamantaneethylsulfonamide and Its Analogues

General Synthetic Strategies for Adamantane (B196018) Derivatives

The introduction of functional groups onto the adamantane scaffold is a critical step in the synthesis of its derivatives. The two primary strategies employed are total synthesis and direct functionalization.

Total Synthesis Approaches from Acyclic, Monocyclic, or Bicyclic Precursors

The initial synthesis of adamantane itself was a landmark in organic chemistry. Early methods involved the construction of the tricyclic system from acyclic or monocyclic precursors. For instance, the first synthesis of a substituted adamantane scaffold originated from simple acyclic starting materials like formaldehyde (B43269) and dimethyl malonate. nih.govmolport.com A more efficient and widely adopted method, developed by Paul von Ragué Schleyer in 1957, utilizes a Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene, which significantly improved the yield of adamantane.

A common and effective strategy for producing 1,2-disubstituted adamantane derivatives involves the cyclization of bicyclo[3.3.1]nonane precursors. molport.com These bicyclic compounds can be synthesized from simpler building blocks. For example, the condensation of an enamine with an appropriate Michael acceptor, such as ethyl 2-(bromoethyl)acrylate, can lead to a bicyclic intermediate that subsequently undergoes intramolecular cyclization to form the adamantane derivative. molport.com Similarly, the reaction of diolefins with bromine or iodine can also lead to the formation of the adamantane core. molport.com

Functionalization of Pre-formed Adamantane Scaffolds

The functionalization of a pre-formed adamantane cage is a more common and often more practical approach to obtaining a wide array of derivatives. nih.gov The bridgehead positions of adamantane are particularly susceptible to functionalization due to the stability of the resulting tertiary carbocations or radicals. samipubco.com

Electrophilic substitution reactions are a cornerstone of adamantane functionalization. For example, the direct bromination of adamantane is a frequent first step in the synthesis of more complex derivatives. ksu.edu.sa Friedel-Crafts reactions can also be employed to introduce aryl substituents. researchgate.net

Radical-based functionalization methods have also proven to be powerful tools for converting adamantane's C-H bonds into C-C bonds, allowing for the incorporation of diverse functional groups such as alkenes, alkynes, and carbonyls. samipubco.com For instance, the addition of an adamantyl radical to an alkene acceptor is a useful method for alkylation. samipubco.com

Specific Synthetic Routes to 1-Adamantaneethylsulfonamide

Reaction Pathways and Mechanisms

A likely synthetic route to this compound would commence with a precursor that already possesses the adamantane-ethyl moiety. A key intermediate in this proposed pathway is 2-(adamantan-1-yl)ethan-1-amine . The synthesis of this amine has been described, starting from 1-adamantaneacetic acid . samipubco.com

The proposed synthetic sequence is as follows:

Amidation of 1-Adamantaneacetic Acid: 1-Adamantaneacetic acid is first converted to its corresponding acyl chloride, 1-adamantylacetyl chloride , by reaction with thionyl chloride. samipubco.comsigmaaldrich.com This acyl chloride is then treated with ammonia (B1221849) to yield 1-adamantylacetamide . samipubco.com

Reduction of Amide to Amine: The resulting amide, 1-adamantylacetamide, is subsequently reduced to the primary amine, 2-(adamantan-1-yl)ethan-1-amine , using a reducing agent such as lithium aluminum hydride. samipubco.com

Sulfonamide Formation: The final step involves the conversion of the amine to the sulfonamide. This can be achieved in two primary ways:

Direct Sulfonylation of the Amine: The amine can be reacted with a sulfonylating agent. However, this would typically result in an N-substituted sulfonamide rather than the desired terminal sulfonamide.

Conversion to Sulfonyl Chloride followed by Amination: A more probable route involves the conversion of a suitable precursor to 2-(adamantan-1-yl)ethane-1-sulfonyl chloride . This sulfonyl chloride can then be reacted with ammonia to furnish the final product, This compound . The existence of 2-(adamantan-1-yl)ethane-1-sulfonyl chloride is noted in chemical supplier databases, suggesting its viability as a synthetic intermediate. organic-chemistry.org The formation of sulfonamides from sulfonyl chlorides and amines is a well-established and robust reaction. researchgate.netresearchgate.net

An alternative starting point for the ethyl side chain is 1-adamantaneethanol , which can be synthesized and subsequently converted to other functional groups. nih.govksu.edu.sanih.govkuleuven.be

Precursor Compounds and Reagents for Sulfonamide Formation

The key precursors and reagents for the proposed synthesis of this compound are summarized in the table below.

| Precursor/Reagent | Role in Synthesis |

| 1-Adamantaneacetic acid | Starting material for the ethylamine (B1201723) side chain. samipubco.comfluorochem.co.ukrsc.orgbrieflands.com |

| Thionyl chloride (SOCl₂) | Reagent for converting the carboxylic acid to an acyl chloride. samipubco.comsigmaaldrich.com |

| Ammonia (NH₃) | Reagent for forming the amide from the acyl chloride and the final sulfonamide from the sulfonyl chloride. samipubco.com |

| Lithium aluminum hydride (LiAlH₄) | Reducing agent for the conversion of the amide to the amine. samipubco.com |

| 2-(Adamantan-1-yl)ethan-1-amine | Key intermediate amine. samipubco.com |

| 2-(Adamantan-1-yl)ethane-1-sulfonyl chloride | Key intermediate for the formation of the sulfonamide. organic-chemistry.org |

Synthesis of Structurally Related this compound Analogues

The synthesis of adamantane-containing sulfonamides is an active area of research, driven by their potential pharmacological applications. Various synthetic strategies have been employed to create a diverse range of these compounds.

One common approach involves the reaction of a pre-formed adamantane-containing amine with a suitable sulfonyl chloride. For example, N-substituted adamantane sulfonamides can be prepared in this manner.

Another strategy is to start with a functionalized adamantane that can be elaborated into a sulfonamide. For instance, adamantane derivatives containing a triazole-thiol moiety have been synthesized and further functionalized.

The table below provides examples of structurally related adamantane sulfonamide analogues and their synthetic precursors.

| Compound Name | Structure | Synthetic Precursors |

| N-(4-Fluorophenethyl)adamantane-1-sulfonamide | Adamantane-1-sulfonyl chloride, 4-Fluorophenethylamine | |

| 5-(1-Adamantyl)-4-methyl-3-(2-aminoethylthio)-1,2,4-triazole | 5-(1-Adamantyl)-4-methyl-1,2,4-triazoline-3-thione, 2-Aminoethyl chloride hydrochloride | |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one | 1-(Adamantan-1-yl)thiourea, 2-Bromo esters |

Modifications to the Ethyl Linker

Linker Length: Research into related adamantane conjugates has shown that altering the length of the alkyl chain can influence the biological properties of the resulting compounds. nih.gov For instance, studies on adamantane-monoterpene conjugates revealed that increasing the linker length between the two moieties led to an increase in the cytotoxicity of the compounds. nih.gov This suggests that synthesizing analogues of this compound with propyl, butyl, or longer alkyl chains is a viable strategy for modulating activity. google.com

Linker Rigidity and Functionalization: The introduction of unsaturation, such as an ethylidene group, can add rigidity to the linker. acs.org Furthermore, the linker itself can be a site for introducing additional functional groups. Synthetic routes starting from functionally substituted 2-(adamantan-1-yl)oxiranes can produce a variety of linker-modified analogues. researchgate.net The reaction of these oxiranes with nucleophiles can introduce hydroxyl groups and other functionalities onto the linker, providing a handle for further chemical elaboration. researchgate.net

Substitutions on the Sulfonamide Nitrogen

The sulfonamide nitrogen atom is a key site for chemical modification, offering a straightforward way to alter the compound's hydrogen-bonding capacity, polarity, and steric profile.

Research on α-sulfonamido-N-adamantanecarboxamide derivatives provides direct insight into the effects of N-substitution. rsc.org A study demonstrated that while an unsubstituted sulfonamide (N-H) was active, N-alkylation led to varied effects. A derivative with an N-propyl group showed reasonable inhibitory effect in its class, whereas N-ethyl and N-isopropyl derivatives exhibited reduced effects. rsc.org This highlights the sensitivity of the target interaction to the size and nature of the substituent on the sulfonamide nitrogen. The general synthetic route involves the reaction of a primary amine with a benzenesulfonyl chloride, followed by N-alkylation. rsc.org

| Substituent on Sulfonamide Nitrogen | Observed Effect in Analogue Series | Citation |

| None (H) | Displayed less potency compared to some alkylated versions. | rsc.org |

| Ethyl | Exhibited reduced effects on 11β-HSD1. | rsc.org |

| Propyl | Showed reasonable inhibitory effect. | rsc.org |

| Isopropyl | Exhibited reduced effects on 11β-HSD1. | rsc.org |

| Phenyl | N-phenyl substituted taurinamides have been synthesized and studied. | dergipark.org.tr |

Variations on the Adamantane Cage

The adamantane cage is a defining feature, providing a rigid, three-dimensional scaffold. publish.csiro.au Its structure can be varied through substitution on the cage itself or by using different diamondoid structures.

Substitution Pattern: The adamantane cage can be functionalized at its tertiary (bridgehead) or secondary carbons. While 1-adamantane derivatives are common, synthetic routes have been developed to access 1,2-disubstituted and 1,3-disubstituted adamantanes. cuni.czmdpi.com The synthesis of 1,2-disubstituted adamantanes is often more challenging but can be achieved through cage construction or C-H functionalization methods. mdpi.com Comparisons between 1-adamantane and 2-adamantane derivatives in other molecular contexts have shown differences in activity, indicating the importance of the substituent's position on the cage. nih.gov

Functionalization: A wide range of functional groups can be introduced onto the adamantane cage. For example, derivatives such as 4-aminoadamantan-1-ol (B3038116) and 4-aminoadamantane-1-carboxylic acid have been synthesized as part of structure-activity relationship studies. rsc.org Direct radical functionalization methods are also employed to create C-C bonds and introduce diverse functional groups onto the cage. nih.gov

Cage Homologues: Higher diamondoids, which consist of multiple fused adamantane cages, offer a way to expand the scaffold. wikipedia.org Analogues using diamantane (two cages) or triamantane (B83405) (three cages) can be synthesized to explore the effect of increased size and lipophilicity. wikipedia.org Conversely, related bridged cycloalkanes or benzo-homoadamantane scaffolds can also be used as adamantane isosteres. cuni.czub.edu

| Adamantane Cage Variation | Description | Citation |

| 1,2-Disubstitution | Introduction of a second functional group on a carbon adjacent to the bridgehead. These compounds are chiral. | mdpi.com |

| 1,3-Disubstitution | Functionalization at two different bridgehead positions. | cuni.cz |

| 2-Substituted Adamantane | The linker is attached to a secondary carbon of the cage instead of a bridgehead. | nih.gov |

| Higher Diamondoids | Use of larger cage structures like diamantane or triamantane. | wikipedia.org |

| Heterocyclic Analogues | Annulated adamantane heterocyclic derivatives have been developed. | mdpi.com |

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry emphasizes not only the creation of novel molecules but also the efficiency, sustainability, and elegance of the synthetic routes.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. sci-hub.se These principles can be readily applied to the synthesis of this compound and its analogues, particularly in the formation of the key sulfonamide bond.

Aqueous Synthesis: Water is an ideal green solvent. Facile and environmentally benign methods for synthesizing sulfonamides in aqueous media have been developed. rsc.org These reactions often proceed at room temperature under controlled pH, using equimolar amounts of the amine and sulfonyl chloride, and the product can be isolated by simple filtration after acidification. sci-hub.sersc.org

Solvent-Free and Catalytic Methods: Mechanochemistry, which involves reactions in the solid state with minimal or no solvent, presents a green alternative for sulfonamide synthesis. bohrium.com Microwave-assisted synthesis is another technique that can accelerate reactions and reduce solvent use. mdpi.com Furthermore, novel catalytic systems, such as a magnetite-immobilized nano-ruthenium catalyst, have been developed for the direct coupling of alcohols and sulfonamides, producing water as the only byproduct. acs.org Other green approaches include the use of deep eutectic solvents (DES) or metal-free photoredox catalysis. thieme-connect.com

Stereoselective Synthesis Considerations

While this compound itself is achiral, many of its most promising analogues, particularly those with substitutions on the adamantane cage or the ethyl linker, can contain stereocenters. mdpi.com For instance, any 1,2-disubstituted adamantane derivative is chiral. mdpi.com Therefore, controlling the stereochemistry during synthesis is crucial.

Efficient stereoselective synthesis routes for adamantane derivatives have been established. researchgate.net These methods often start with a prochiral adamantane derivative or involve the use of a chiral auxiliary. For example, the condensation of 1-adamantylcarbaldehyde with Ellman's (R)- or (S)-sulfinamides can lead to chiral intermediates. researchgate.net In other cases, racemic mixtures of adamantane derivatives can be resolved into their constituent enantiomers using classical techniques like co-crystallization with an enantiopure resolving agent, such as mandelic acid. cuni.cz The development of these methods allows for the synthesis of enantiomerically pure adamantane building blocks, which can then be elaborated into the final target sulfonamides, enabling the study of the biological effects of individual stereoisomers. rsc.orgrsc.org

Biological Activity and Pharmacological Investigations of 1 Adamantaneethylsulfonamide

In Vitro Pharmacological Profiling

In vitro studies are crucial for characterizing the interaction of a compound with biological targets at the molecular and cellular level. For 1-Adamantaneethylsulfonamide, such studies would elucidate its mechanism of action and potential therapeutic utility.

Receptor Binding Studies and Ligand-Target Interactions

Receptor binding assays are designed to measure the affinity of a ligand for a specific receptor. cymitquimica.com These assays often use a radiolabeled ligand to quantify the binding of a test compound. nih.gov

There are no publicly available receptor binding studies specifically for this compound. However, based on its structural moieties, it could be hypothesized to interact with various receptors. The adamantane (B196018) group, due to its lipophilicity, can influence how a molecule fits into a receptor's binding pocket. mdpi.com

Table 1: Hypothetical Receptor Binding Profile for this compound

| Receptor Target | Rationale for Investigation | Potential Interaction |

| Viral Ion Channels | Adamantane derivatives like amantadine (B194251) target viral M2 proton channels. | Blockage of channel function |

| Steroid Receptors | The rigid adamantane cage can mimic steroid nuclei. | Agonistic or antagonistic activity |

| Neurotransmitter Receptors | Some adamantane derivatives modulate neurotransmitter systems. | Allosteric or direct modulation |

Enzyme Inhibition Assays

Enzyme inhibition assays are conducted to determine if a compound can block the activity of a specific enzyme. researchgate.net These assays are fundamental in drug discovery, as many diseases are caused by the overactivity of certain enzymes. researchgate.net

Specific enzyme inhibition data for this compound has not been published. The sulfonamide group is a known zinc-binding group and is present in many enzyme inhibitors. ontosight.ai For example, some sulfonamide-containing drugs inhibit carbonic anhydrases or proteases. A recent study highlighted that adamantyl-possessing sulfamate (B1201201) derivatives have been synthesized as novel inhibitors of glucosinolate sulfatases (GSSs). researchgate.net

Table 2: Potential Enzyme Inhibition Targets for this compound

| Enzyme Target | Rationale for Investigation | Potential Effect |

| Carbonic Anhydrases | The sulfonamide moiety is a classic carbonic anhydrase inhibitor. | Inhibition of enzyme activity |

| Matrix Metalloproteinases (MMPs) | Some sulfonamides can chelate the zinc ion in the active site of MMPs. | Inhibition of tissue remodeling |

| Kinases | The adamantane scaffold can be used to design kinase inhibitors. | Modulation of cell signaling pathways |

| Glucosinolate Sulfatases (GSSs) | Adamantane derivatives have shown inhibitory activity against GSSs. | Impairment of glucosinolate metabolism in insects. researchgate.net |

Cellular Assays for Biological Response

Cellular assays utilize living cells to assess the biological response to a compound. ontosight.ai These assays can measure a wide range of effects, including cytotoxicity, cell proliferation, and changes in cell signaling. ontosight.ai

While there are no specific cellular assay results available for this compound, a study on other N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds has shown that these types of compounds can exhibit significant potency against various mammalian cell lines. Current time information in Bangalore, IN. Adamantane derivatives have been noted for their potential anticancer properties. mdpi.com

Table 3: Illustrative Cellular Assays for this compound

| Assay Type | Cell Line Example | Endpoint Measured | Potential Application |

| Cytotoxicity Assay (e.g., MTT) | A549 (Lung Carcinoma) | Cell Viability | Anticancer activity screening |

| Anti-inflammatory Assay | LPS-stimulated RAW 264.7 | Nitric Oxide Production | Anti-inflammatory potential |

| Antiviral Assay | Influenza-infected MDCK cells | Viral Titer Reduction | Antiviral efficacy |

In Vivo Efficacy Studies (if applicable and strictly for academic research, not dosage)

In vivo studies involve the use of animal models to evaluate the efficacy and pharmacodynamics of a compound in a living organism. Current time information in Bangalore, IN.

Preclinical Animal Models

Preclinical animal models are essential for understanding how a compound behaves in a complex biological system. Current time information in Bangalore, IN. The choice of animal model depends on the disease being studied. Current time information in Bangalore, IN.

There are no published preclinical animal model studies for this compound. Should this compound show promising in vitro activity, suitable animal models would be selected based on the therapeutic area of interest. For example, if the compound showed antiviral activity, a mouse model of influenza infection could be used. If it demonstrated anticancer properties, a tumor xenograft model might be employed. chemshuttle.com

Pharmacodynamic Endpoints

Pharmacodynamic endpoints are measurable biological or physiological effects of a drug that can provide evidence of its mechanism of action and efficacy. These endpoints can include changes in biomarkers or clinical signs of disease.

As no in vivo studies have been reported for this compound, there are no established pharmacodynamic endpoints for this compound. The selection of relevant endpoints would be guided by the findings from in vitro studies. For instance, if the compound were being investigated as an anti-inflammatory agent, a relevant pharmacodynamic endpoint in an animal model could be the reduction of paw edema or a decrease in pro-inflammatory cytokine levels in the blood.

Specific Therapeutic Areas of Interest for this compound

The adamantane core is a key pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds has led to the discovery of compounds with a wide range of biological activities. The unique lipophilic and rigid cage-like structure of the adamantane moiety can enhance the pharmacological properties of a parent molecule, including its binding affinity to biological targets and its pharmacokinetic profile. This section explores the specific therapeutic areas where this compound and its analogues have shown promise.

The adamantane nucleus is famously associated with antiviral drugs, such as amantadine and rimantadine (B1662185), which were used against influenza A virus. Following this precedent, researchers have investigated adamantane-containing compounds for activity against other viruses, including the human immunodeficiency virus (HIV).

While direct studies on "this compound" for antiviral activity are not prevalent in the provided search results, related adamantane derivatives have been synthesized and evaluated. For instance, a series of N-substituted 4-aminophthalimides were designed based on models of thalidomide, phenytoin, and ameltolide. nih.gov Among 24 synthesized compounds, N-1-adamantyl-4-aminophthalimide was the only one to demonstrate anti-HIV-1 and anti-HIV-2 activity in CEM cell cultures. nih.gov This highlights the potential of the adamantane moiety in the design of novel anti-HIV agents.

The mechanism of antiviral action for many adamantane derivatives often involves targeting viral entry or replication processes. bsmiab.orgmdpi.com For example, some terpenoid compounds have shown anti-HIV activity by inhibiting viral replication. bsmiab.org Similarly, fucoidans, which are sulfated polysaccharides, have been found to inhibit HIV reverse transcriptases. mdpi.com The introduction of adamantane into new chemical scaffolds remains a viable strategy for discovering novel antiviral agents.

The adamantane scaffold has been explored for its potential in developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens. The lipophilic nature of the adamantane group can facilitate the transport of molecules across microbial cell membranes.

Research into adamantane-containing 1,2,4-triazole (B32235) derivatives has shown promising antimicrobial and antifungal activity. zsmu.edu.ua In a study, certain 5-(((5-(adamantan-1-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives exhibited significant activity against various microbial strains. zsmu.edu.ua For example, one derivative showed activity against Pseudomonas aeruginosa comparable to the control drug Trimethoprim and even greater activity against Staphylococcus aureus and Candida albicans. zsmu.edu.ua

These findings suggest that the combination of the adamantane moiety with other heterocyclic systems like triazoles can lead to potent antimicrobial agents. zsmu.edu.ua The broad-spectrum activity of some of these compounds makes them interesting candidates for further development. nih.govcetjournal.it

Table 1: Antimicrobial Activity of an Adamantane-Triazole Derivative

| Microorganism | Test Compound MIC (µg/ml) | Trimethoprim MIC (µg/ml) | Test Compound MBC (µg/ml) | Trimethoprim MBC (µg/ml) |

| P. aeruginosa | 62.5 | 62.5 | 125 | 125 |

| S. aureus | 15.6 | 31.25 | 31.25 | 62.5 |

Data derived from a study on 5-(((5-(adamantane-1-yl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. zsmu.edu.ua

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. cas.orgmdpi.com The adamantane derivative, memantine (B1676192), is already used in the treatment of Alzheimer's disease, which provides a strong rationale for exploring other adamantane-containing compounds for neuroprotective effects.

The central nervous system is a metabolically active organ with high oxygen demands, making it susceptible to oxidative stress, a key factor in neurodegeneration. amegroups.org Oxidative stress can lead to lipid peroxidation and the generation of toxic aldehydes, contributing to neuronal damage. amegroups.org While direct evidence for "this compound" in neurodegenerative diseases is limited in the search results, the known neuroprotective properties of other adamantane compounds suggest this could be a fruitful area of investigation. The relationship between sleep disturbances and the progression of neurodegenerative disorders is also an area of active research, with potential therapeutic implications. nih.gov

The development of novel anticancer agents is a critical area of pharmaceutical research. The adamantane scaffold has been incorporated into various molecules to enhance their antitumor properties.

Several 1-[(arylidene)amino]adamantanes have been synthesized and evaluated for their in vitro antitumor activity against 60 human tumor cell lines. nih.gov Some of these compounds showed specificity for human leukemia cell lines, with 1-[(2-bromobenzylidene)amino]adamantane being the most active. nih.gov

Another area of interest is the inhibition of hypoxia-inducible factor-1 (HIF-1), a key mediator in the adaptation of cancer cells to the hypoxic tumor microenvironment. nih.govnih.gov A series of adamantane-based compounds were synthesized and evaluated as potential inhibitors of HIF-1α. nih.gov An adamantane-containing indole (B1671886) derivative was identified as a potent inhibitor of HIF-1α in Hep3B cell lines under hypoxic conditions. nih.gov This suggests that adamantane derivatives could be valuable in the development of novel cancer therapeutics targeting tumor angiogenesis. nih.gov

The versatility of the adamantane scaffold lends itself to the exploration of other pharmacological activities. For instance, adamantane derivatives have been investigated for their potential as anti-inflammatory agents. Given that inflammation is a key component of many diseases, including neurodegenerative disorders and some cancers, this represents a promising avenue for future research. embopress.org The unique physicochemical properties of adamantane can be leveraged to design molecules that interact with a variety of biological targets, leading to the discovery of new therapeutic applications.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. oncodesign-services.comslideshare.netscribd.com By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify the key structural features responsible for its therapeutic effects. oncodesign-services.com

For adamantane-containing compounds, SAR studies often focus on several aspects:

The nature of the substituent on the adamantane cage: The type and position of functional groups attached to the adamantane nucleus can significantly influence activity.

The linker connecting the adamantane moiety to the rest of the molecule: The length, flexibility, and chemical nature of the linker can affect how the molecule interacts with its biological target. In the case of this compound, this would be the ethylsulfonamide chain.

In the context of antimicrobial adamantane-triazole derivatives, SAR studies have revealed that the nature of the substituent at the 4-position of the triazole ring plays a significant role in determining the antimicrobial and antifungal potency. zsmu.edu.ua Similarly, for anti-HIV N-substituted 4-aminophthalimides, the presence of the 1-adamantyl group was found to be critical for activity, as other substituents did not show the same effect. nih.gov

For antitumor adamantane-containing indole derivatives targeting HIF-1α, SAR studies have identified specific structural requirements for potent inhibition. nih.gov These studies provide valuable information for the rational design of more effective therapeutic agents.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives can be significantly altered by the introduction of various substituents. Structure-activity relationship (SAR) studies are crucial in understanding how these modifications influence the pharmacological profile of the parent compound.

Research into novel adamantanyl sulfonamide-based γ-secretase inhibitors has provided valuable insights into the structural requirements for biological activity. A key study in this area revealed that the inhibitory activity of these compounds is not correlated with the electronic effects of substituents on the aromatic ring or the compound's lipophilicity (Log P). nih.gov Instead, the research pointed to two critical factors: the size of the substituent and the potential for hydrogen bond formation. nih.gov This suggests that steric hindrance and specific intermolecular interactions with the target protein are the primary determinants of efficacy for this class of compounds.

The general principle that introducing an adamantane group often enhances biological activity is well-documented. nih.gov Its bulky and rigid nature can improve the stability of the drug molecule by protecting nearby functional groups from metabolic degradation. nih.gov Furthermore, the lipophilicity of the adamantane cage can facilitate passage through cellular membranes. nih.gov

In the broader context of sulfonamides, the nature and position of substituents on the aromatic ring are known to be critical for their biological action. For instance, in many sulfonamide drugs, a free para-amino group is essential for antibacterial activity. ekb.eg While this compound does not possess this specific feature, the principle that substituent placement dictates biological function remains relevant. Modifications to the sulfonamide nitrogen or the adamantane cage itself can lead to a wide spectrum of pharmacological effects, including antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Table 1: Impact of Substituent Properties on the Biological Activity of Adamantanyl Sulfonamide Derivatives

| Substituent Property | Correlation with Activity | Rationale |

| Electronic Effects | No correlation | The electron-donating or withdrawing nature of substituents on the aromatic ring does not significantly influence inhibitory activity. nih.gov |

| Lipophilicity (Log P) | No correlation | Changes in the overall lipophilicity of the molecule do not directly translate to changes in biological efficacy. nih.gov |

| Size (Steric Hindrance) | Correlated | A certain size threshold for substituents is necessary for optimal activity, indicating the importance of steric fit within the target's binding pocket. nih.gov |

| Hydrogen Bonding | Correlated | The ability of substituents to form hydrogen bonds is a key factor in the compound's inhibitory mechanism. nih.gov |

Stereochemical Influence on Pharmacological Efficacy

The introduction of substituents onto the this compound scaffold can create chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The three-dimensional arrangement of atoms in these isomers can have a profound impact on their pharmacological properties, as they may interact differently with chiral biological targets such as enzymes and receptors.

While direct stereochemical studies on this compound are not extensively reported, research on other chiral adamantane derivatives provides a strong basis for understanding its potential stereochemical influences. For example, adamantane derivatives with different substituents at each of the four bridgehead carbon atoms are chiral. wikipedia.org Although the specific rotation of these chiral adamantanes is often small, the biological implications can be significant. wikipedia.org

A pertinent example is the antiviral drug rimantadine, an α-methyl-1-adamantanemethylamine. While in vivo studies initially suggested that both enantiomers of rimantadine were equipotent, more recent NMR studies have revealed that the stereoisomers exhibit different binding profiles with the M2 proton channel of the influenza virus. rsc.org This highlights that even subtle differences in stereochemistry can lead to distinct molecular interactions at the target site. The study also noted that the influence of chirality is expected to become more pronounced as the size of the substituents at the chiral center increases. rsc.org

The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives is an area of active research, driven by the potential for these chiral compounds in applications where stereochemistry is critical, such as in the development of highly specific therapeutic agents. mdpi.com The rigid nature of the adamantane cage can effectively transmit stereochemical information, leading to molecules with well-defined three-dimensional structures that are resistant to conformational changes.

Table 2: Stereochemical Considerations in Adamantane Derivatives

| Compound/Class | Stereochemical Observation | Implication for Pharmacological Efficacy |

| Chiral Adamantane Derivatives | Can be synthesized with different substituents at the four bridgehead carbons. wikipedia.org | Enantiomers can exhibit different biological activities due to specific interactions with chiral biological targets. |

| Rimantadine | Enantiomers show different binding profiles with the M2 virus channel in NMR studies. rsc.org | Suggests that stereoisomers of adamantane-based drugs may have distinct mechanisms or potencies, even if in vivo effects appear similar. |

| Substituted Adamantane Derivatives | The effect of chirality is expected to increase with the size of the substituent at the chiral center. rsc.org | For this compound derivatives, the nature and size of substituents will likely have a significant impact on the differential activity of its stereoisomers. |

Mechanisms of Action of 1 Adamantaneethylsulfonamide

Elucidation of Molecular Targets

The initial point of interaction for any pharmacological agent is its molecular target. For 1-adamantaneethylsulfonamide, this involves direct and indirect modulation of several key biological molecules.

Direct Receptor Modulation

The ability of a compound to directly bind to and alter the function of a receptor is a fundamental mechanism of action. In the context of this compound, this involves interactions with specific receptor proteins, leading to either an agonistic (activating) or antagonistic (inhibiting) response. For instance, studies on cotransfected cell lines have demonstrated that adenosine (B11128) A1 receptors can antagonistically modulate dopamine (B1211576) D1 receptors, affecting both receptor binding and downstream second messenger generation. nih.gov This type of interaction, where one receptor's activation state influences another, highlights the complexity of receptor modulation.

Ligand-gated ion channels (LGICs), which are receptors that open an ion channel upon ligand binding, represent another class of potential targets. wikipedia.org These receptors are crucial for rapid synaptic transmission and can be modulated by various substances. wikipedia.org The function of such receptors is to quickly convert a chemical signal, like that from a neurotransmitter, into an electrical signal in the postsynaptic cell. wikipedia.org

| Receptor Type | Potential Modulation by this compound | Reference |

| G Protein-Coupled Receptors (GPCRs) | May act as an agonist or antagonist, influencing downstream signaling cascades. A significant portion of FDA-approved drugs target GPCRs. pressbooks.pub | pressbooks.pub |

| Ligand-Gated Ion Channels (LGICs) | Could potentially bind to allosteric sites, modulating ion flow and neuronal excitability. wikipedia.org | wikipedia.org |

| Adenosine and Dopamine Receptors | Could potentially modulate the antagonistic interaction between adenosine A1 and dopamine D1 receptors. nih.gov | nih.gov |

Enzyme Inhibition Pathways

Enzymes are critical for catalyzing biochemical reactions within cells, and their inhibition can significantly alter cellular processes. longdom.org Enzyme inhibitors can be broadly classified as reversible or irreversible. ucl.ac.uk Reversible inhibitors, which can be competitive, non-competitive, or uncompetitive, bind to enzymes through non-covalent interactions. libretexts.org Irreversible inhibitors, on the other hand, form strong covalent bonds with the enzyme, leading to permanent inactivation. ucl.ac.uklibretexts.org

The interaction of this compound with specific enzymes could follow several of these inhibitory models. For example, competitive inhibition occurs when the inhibitor resembles the substrate and competes for the enzyme's active site. ucl.ac.uk In contrast, non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its activity, an effect that cannot be overcome by increasing substrate concentration. longdom.orgucl.ac.uk A rarer form, uncompetitive inhibition, involves the inhibitor binding only to the enzyme-substrate complex. longdom.org Some inhibitors can also exhibit partial reversible inhibition, where the enzyme-inhibitor complex retains some level of activity. nih.gov

| Inhibition Type | Mechanism | Potential relevance to this compound |

| Reversible Inhibition | ||

| Competitive | Inhibitor competes with the substrate for the active site. ucl.ac.uk | Could compete with the natural substrate of a target enzyme. |

| Non-competitive | Inhibitor binds to an allosteric site, altering enzyme conformation. longdom.org | May bind to a site other than the active site, modulating enzyme function. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. longdom.org | Could stabilize the enzyme-substrate complex, preventing product release. |

| Partial Reversible | The enzyme-inhibitor complex retains partial catalytic activity. nih.gov | May lead to a hyperbolic inhibition curve rather than a complete blockade. |

| Irreversible Inhibition | Forms a permanent covalent bond with the enzyme. libretexts.org | Could lead to long-lasting inactivation of a target enzyme. |

Ion Channel Modulation

Ion channels, which are protein pores in the cell membrane that allow ions to pass through, are crucial for the function of excitable cells like neurons and muscle cells. nih.gov The modulation of these channels represents a key mechanism for many therapeutic agents. researchgate.netsaniona.com This modulation can be complex, as the activity of ion channels is dynamic and can be regulated by various factors. nih.gov The structure of ion channels can be diverse, with some having as few as two and others as many as five subunits, which can be identical or different. saniona.com

The interaction of this compound with ion channels could occur through several mechanisms. It might act as a direct blocker, physically obstructing the pore, or as a modulator, binding to a different site on the channel protein to alter its gating properties (the opening and closing of the channel). researchgate.net Some ion channels are also regulated by intracellular signaling molecules, and a compound could indirectly modulate channel activity by affecting these pathways. nih.gov

| Ion Channel Type | Potential Modulation by this compound | Reference |

| Voltage-gated ion channels | Could alter the voltage sensitivity of channel opening and closing. | nih.gov |

| Ligand-gated ion channels | May act as a positive or negative allosteric modulator, enhancing or diminishing the effect of the natural ligand. wikipedia.org | wikipedia.org |

| Other ion channels | Could interact with channels regulated by second messengers or other intracellular signals. | nih.gov |

Cellular and Subcellular Mechanisms

The effects of this compound at the molecular level translate into broader changes within the cell. These changes involve the intricate networks of signal transduction and the fundamental processes of gene expression and protein regulation.

Signal Transduction Pathway Modulation

Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events. open.edu These pathways are not simple linear chains but complex, branching networks that allow for the integration and diversification of cellular responses. open.edu Key components of these pathways include second messengers and signaling proteins. open.edu

The interaction of this compound with its molecular targets can initiate a cascade of events within these pathways. For example, if it modulates a G protein-coupled receptor (GPCR), it could alter the production of second messengers like cyclic AMP (cAMP). pressbooks.pub The Gαs subunit of a G protein stimulates adenylyl cyclase to produce cAMP, which then activates protein kinase A (PKA). pressbooks.pub Conversely, the Gαi/o subunit inhibits adenylyl cyclase. pressbooks.pub

Furthermore, signal transduction pathways are crucial in the context of various diseases, including neurodegenerative disorders, where abnormalities in these pathways can contribute to disease pathogenesis. lidsen.com The modulation of these pathways, therefore, represents a significant area of therapeutic interest.

| Signaling Pathway Component | Potential Modulation by this compound | Reference |

| G Protein-Coupled Receptors (GPCRs) | Altering the activation state of GPCRs can lead to changes in downstream signaling. | pressbooks.pub |

| Second Messengers (e.g., cAMP) | Modulation of enzymes like adenylyl cyclase can change the intracellular concentration of second messengers. pressbooks.pub | pressbooks.pub |

| Protein Kinases (e.g., PKA) | Changes in second messenger levels can affect the activity of protein kinases, which phosphorylate target proteins. pressbooks.pub | pressbooks.pub |

| Signal Transduction Networks | Can influence complex cellular processes by affecting the integration and branching of signaling pathways. open.edu | open.edu |

Gene Expression and Protein Regulation

Gene expression is the fundamental process by which information from a gene is used in the synthesis of a functional gene product, such as a protein or a non-coding RNA molecule. genome.gov This process is tightly regulated, acting like an on/off switch and a volume control to determine when, where, and how much of a gene product is made. genome.gov This regulation can occur at multiple levels, including transcription, post-transcription, translation, and post-translation. youtube.com

The effects of this compound on signal transduction pathways can ultimately lead to changes in gene expression. For example, transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, can be activated or deactivated by signaling cascades. nih.gov This can lead to the upregulation or downregulation of specific genes, altering the cellular proteome and, consequently, cellular function. wikipedia.org

Protein regulation also occurs post-translationally through modifications such as phosphorylation or the addition of chemical groups, which can alter a protein's activity or localization. youtube.com For instance, the regulation of the androgen receptor by protein phosphatase 1 regulatory subunits demonstrates how protein activity can be controlled by other proteins. nih.gov

| Regulatory Level | Mechanism of Modulation | Potential Effect of this compound |

| Gene Expression | ||

| Transcription | Activation or inhibition of transcription factors. | Could alter the rate at which specific genes are transcribed into mRNA. |

| RNA Processing | Affecting the splicing or stability of mRNA molecules. | May influence the final protein product by altering the mRNA template. |

| Protein Regulation | ||

| Translation | Modulating the efficiency of mRNA translation into protein. | Could control the amount of protein synthesized from a given amount of mRNA. |

| Post-Translational Modification | Altering protein activity through phosphorylation, ubiquitination, etc. youtube.com | Can rapidly change the function of existing proteins within the cell. |

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the mechanisms of action, including the immunomodulatory effects, of the chemical compound This compound .

Extensive searches have been conducted to locate data on the following aspects of this compound, without yielding any relevant findings:

Computational and Theoretical Studies on 1 Adamantaneethylsulfonamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mechanism of a ligand within the active site of a protein.

Prediction of Binding Modes and Affinities

To investigate the potential biological targets of 1-Adamantaneethylsulfonamide, a series of molecular docking simulations could be performed against a panel of pharmaceutically relevant proteins. The selection of these targets would be guided by the known activities of other adamantane-containing compounds and sulfonamides. For this hypothetical study, we will consider three distinct protein targets: Carbonic Anhydrase II, a common target for sulfonamides; the M2 proton channel from the influenza A virus, a known target for adamantane (B196018) derivatives; and a generic kinase to explore broader inhibitory potential.

The predicted binding affinities, often expressed as a docking score or estimated binding energy (in kcal/mol), provide a quantitative measure of the ligand's potential efficacy. Lower binding energies suggest a more stable protein-ligand complex.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

|---|---|---|

| Carbonic Anhydrase II | -8.2 | 0.58 |

| M2 Proton Channel | -7.5 | 1.9 |

| Generic Kinase | -6.9 | 5.2 |

Identification of Key Intermolecular Interactions

Beyond predicting binding affinity, molecular docking reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the structural basis of molecular recognition. youtube.com For this compound, the adamantyl cage is expected to form significant hydrophobic and van der Waals interactions, while the sulfonamide group can participate in hydrogen bonding and interactions with metal ions, if present in the active site.

| Protein Target | Key Interacting Residues | Types of Interactions |

|---|---|---|

| Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | Hydrogen bonding, Coordination with Zn2+, Hydrophobic interactions |

| M2 Proton Channel | Val27, Ala30, Ser31, Gly34, Ile35 | Hydrophobic interactions, van der Waals forces |

| Generic Kinase | Val55, Ala70, Leu128, Asp144 | Hydrogen bonding, Hydrophobic interactions |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties and reactivity of a molecule. nih.gov These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity and how it will interact with its environment. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the charge distribution and identifying regions that are prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the sulfonamide group, indicating a region susceptible to electrophilic attack, and a more neutral or slightly positive potential around the adamantane cage.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -7.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 6.6 |

| Dipole Moment (Debye) | 3.5 |

Conformational Analysis

While the adamantane cage is rigid, the ethylsulfonamide side chain possesses rotational freedom. Conformational analysis is performed to identify the low-energy conformations of the molecule. nih.gov Understanding the preferred spatial arrangement of the functional groups is crucial as it dictates how the molecule presents itself to a binding site. Quantum chemical calculations can be used to determine the relative energies of different conformers. The results of such an analysis would reveal the most stable three-dimensional structure of this compound in the gas phase, which can then be used as the starting point for docking studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov This computational method simulates the movement of atoms and molecules, allowing for the study of conformational changes and the stability of ligand-protein complexes.

An MD simulation of this compound bound to a protein target, such as Carbonic Anhydrase II, would allow for the assessment of the stability of the binding pose predicted by molecular docking. By simulating the complex in a solvated environment, one can observe how the ligand and protein adapt to each other's presence. Key metrics to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com

Ligand-Target Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful tool to investigate the stability and dynamics of a ligand-target complex. For a molecule like this compound, MD simulations can provide insights into how the adamantyl group, the ethyl linker, and the sulfonamide moiety contribute to binding affinity and selectivity for a specific biological target.

Key Research Findings:

Role of the Adamantane Cage: The bulky and hydrophobic adamantane group often plays a crucial role in anchoring the ligand within a hydrophobic pocket of a protein. MD simulations of adamantane derivatives have shown that this group can significantly contribute to the stability of the ligand-protein complex through van der Waals interactions. For instance, in a study on adamantane derivatives as potential analgesics, MD simulations revealed that the adamantane moiety forms stable interactions within the binding cavity of the glutamate (B1630785) receptor. ksu.edu.sa

Interactions of the Sulfonamide Group: The sulfonamide group is capable of forming key hydrogen bonds with protein residues. The nitrogen and oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, while the NH group can be a hydrogen bond donor. MD simulations of sulfonamide inhibitors targeting carbonic anhydrase have demonstrated that the sulfonamide group's interaction with the zinc ion in the active site is a primary determinant of binding stability. acs.org

Interactive Data Table: Predicted Interaction Energies for this compound with a Hypothetical Target

| Molecular Moiety | Interaction Type | Predicted Energy Contribution (kcal/mol) |

| Adamantane | van der Waals | -5 to -10 |

| Ethyl Linker | van der Waals, Torsional Strain | -1 to -3 |

| Sulfonamide | Hydrogen Bonding, Electrostatic | -3 to -7 |

| Total | -9 to -20 |

Note: These are hypothetical values for illustrative purposes and would vary depending on the specific biological target.

Conformational Landscapes in Solution

The biological activity of a molecule is not only determined by its bound conformation but also by its conformational preferences in solution. Understanding the conformational landscape of this compound is essential, as the molecule must adopt a bioactive conformation to bind to its target.

Key Research Findings:

Flexibility of the Sulfonamide Group: Studies on the conformational preferences of sulfonamides have shown that the S-C bond's rotation is a key factor. researchgate.net The orientation of the sulfonamide group relative to the rest of the molecule can be influenced by the solvent. nih.gov In aqueous solutions, conformations that allow for hydrogen bonding with water molecules may be favored.

Influence of the Adamantane Group: The rigid adamantane cage restricts the conformational freedom of the adjacent ethyl group. However, the connection between the ethyl group and the sulfonamide allows for various spatial arrangements.

Conformational Flexibility of the Bridge: Research on adamantane derivatives of sulfonamides has highlighted the conformational flexibility of the bridge connecting the adamantane fragment and the phenyl ring (analogous to the ethylsulfonamide part). rsc.org This flexibility allows the molecule to adopt different conformations in the crystalline state and likely in solution as well.

Interactive Data Table: Predicted Dihedral Angle Preferences for this compound in Different Solvents

| Dihedral Angle (Adamantane-CH2-CH2-S) | Predicted Population in Water (%) | Predicted Population in Octanol (%) |

| anti (~180°) | 60 | 50 |

| gauche (+/- ~60°) | 40 | 50 |

Note: These are hypothetical populations to illustrate the concept of conformational preferences in different solvent environments.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics and QSAR modeling are invaluable tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new compounds.

Development of Predictive Models for Biological Activity

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For adamantane and sulfonamide derivatives, numerous QSAR studies have been conducted.

Key Research Findings:

3D-QSAR Studies: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to adamantane derivatives. nih.govresearchgate.net These studies have highlighted the importance of steric and electrostatic fields around the adamantane cage for biological activity. For a series of anti-tuberculosis agents based on 4-(adamantan-1-yl)quinoline, a CoMFA model suggested that bulky and electronegative substitutions are favorable for activity. nih.gov

Descriptor-Based QSAR: QSAR models for sulfonamide derivatives often utilize descriptors that capture the electronic and hydrophobic properties of the molecule. acs.org The lipophilicity of the adamantane group and the hydrogen bonding capacity of the sulfonamide moiety would be critical descriptors for this compound in any QSAR model.

Interactive Data Table: Key Descriptors for a Hypothetical QSAR Model of this compound Analogs

| Descriptor | Description | Predicted Influence on Activity |

| ClogP | Logarithm of the octanol/water partition coefficient (lipophilicity) | Positive |

| TPSA | Topological Polar Surface Area | Negative |

| H-bond donors | Number of hydrogen bond donors | Positive |

| H-bond acceptors | Number of hydrogen bond acceptors | Positive |

| Molecular Volume | Steric bulk | Positive (within a certain range) |

Fragment-Based Drug Discovery (FBDD) Approaches

FBDD is a powerful strategy that starts with identifying small, low-affinity fragments that bind to a biological target. These fragments are then grown or linked together to create more potent lead compounds. researchgate.net

Key Research Findings:

Adamantane as a Scaffold: The adamantane moiety is a popular scaffold in FBDD due to its rigid nature and favorable binding properties in hydrophobic pockets. nih.gov It can serve as a starting point for fragment elaboration, where different functional groups are added to explore interactions with the target protein.

Sulfonamide as a Versatile Fragment: The sulfonamide group is a common fragment in drug discovery, known for its ability to engage in key hydrogen bonding interactions. researchgate.net In an FBDD approach, a sulfonamide fragment could be identified through screening, and then linked to a hydrophobic fragment like adamantane to enhance binding affinity. The design of selective HDAC6 inhibitors has utilized a fragment-based approach to identify novel cap groups to be linked to a zinc-binding group. springernature.com

Pharmacophore Modeling and Fingerprint Analysis

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

Key Research Findings:

Pharmacophore Models for Sulfonamides: Numerous pharmacophore models have been developed for various classes of sulfonamide inhibitors. nih.gov These models typically include features for the sulfonamide group's hydrogen bonding capabilities and hydrophobic features for other parts of the molecule. A study on sulfonamide chalcone (B49325) derivatives as alpha-glucosidase inhibitors developed a five-featured pharmacophore model. nih.gov

Incorporating the Adamantane Moiety: For this compound, a pharmacophore model would likely include a hydrophobic feature representing the adamantane cage and hydrogen bond donor/acceptor features for the sulfonamide group. The distance and geometric relationship between these features, dictated by the ethyl linker, would be critical for defining the pharmacophore.

Fingerprint Analysis: Molecular fingerprints are bit strings that encode the structural features of a molecule. They can be used to assess molecular similarity and to build predictive models. Fingerprint analysis of a library of adamantane and sulfonamide-containing compounds could be used to identify key structural motifs associated with a desired biological activity.

Interactive Data Table: Hypothetical Pharmacophore Features for this compound

| Feature | Description |

| Hydrophobic (HY) | Represents the adamantane cage |

| Hydrogen Bond Donor (HBD) | Represents the NH of the sulfonamide |

| Hydrogen Bond Acceptor (HBA) | Represents the oxygen atoms of the sulfonamide |

Medicinal Chemistry and Drug Discovery Implications of 1 Adamantaneethylsulfonamide

Lead Compound Optimization Strategies

Lead optimization is a critical phase in drug discovery where a promising compound is refined to improve its efficacy, selectivity, and pharmacokinetic properties. For a hypothetical lead compound like 1-Adamantaneethylsulfonamide, optimization would focus on modifying its structure to enhance its therapeutic potential.

Enhancing Potency and Selectivity

The potency and selectivity of adamantane-sulfonamide derivatives are often enhanced through systematic structural modifications. The adamantane (B196018) cage, a bulky and lipophilic moiety, plays a crucial role in binding to target proteins, often fitting into hydrophobic pockets. The sulfonamide group can form key hydrogen bonds with the target enzyme.

Strategies for improving these parameters for adamantane-sulfonamide analogs have been explored in the context of inhibiting enzymes like 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Research on potent and selective adamantane sulfone and sulfonamide inhibitors of 11β-HSD1 has demonstrated that modifications to the adamantane core and the groups attached to the sulfonamide can significantly impact activity. For instance, α-sulfonamido-N-adamantanecarboxamide derivatives have been identified as potent 11β-HSD1 inhibitors, with one compound exhibiting an IC50 value of 8 nM in a human 11β-HSD1 assay rsc.orgrsc.org. The structure-activity relationship (SAR) studies in these series revealed that substitutions on the phenyl ring of the sulfonamide portion improved potency rsc.org.

The general approach involves synthesizing a library of analogs where different substituents are introduced at various positions on the adamantane and any associated aromatic rings. These analogs are then tested in biochemical and cellular assays to determine their inhibitory concentration (IC50) against the target and related off-targets, thereby establishing a clear SAR.

Table 1: Illustrative in vitro Inhibitory Activity of Hypothetical this compound Derivatives against a Target Enzyme

| Compound | Modification | Target IC50 (nM) | Selectivity vs. Off-Target X (fold) |

| This compound | Parent Compound | 150 | 10 |

| Derivative A | Methyl group on adamantane | 75 | 20 |

| Derivative B | Fluoro group on sulfonamide aryl ring | 50 | 50 |

| Derivative C | Hydroxyl group on adamantane | 200 | 5 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Addressing Off-Target Effects

For adamantane sulfonamides developed as 11β-HSD1 inhibitors, selectivity is assessed against the related 11β-HSD2 isozyme to avoid undesirable effects on electrolyte balance bohrium.comnih.gov. Similarly, for adamantanyl sulfonamide-based γ-secretase inhibitors, selectivity against other proteases would be a key optimization parameter nih.gov. Computational modeling and high-throughput screening against a panel of common off-targets (e.g., CYP450 enzymes, hERG channel) are standard practices in lead optimization to identify and engineer out potential liabilities rsc.org.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies used to identify novel chemical structures with similar biological activity to a known lead compound but with improved properties.

Design of Novel Adamantane-Sulfonamide Hybrids

Creating hybrid molecules that combine the adamantane-sulfonamide scaffold with other pharmacophores is a common strategy to explore new chemical space and improve drug-like properties. For example, researchers have synthesized α-sulfonamido-N-adamantanecarboxamide derivatives, effectively creating a hybrid between an adamantane, a sulfonamide, and a carboxamide moiety rsc.org. This approach can lead to compounds with enhanced binding interactions, improved metabolic stability, and better pharmacokinetic profiles. The design of these hybrids is often guided by the known binding mode of the parent compound within its target protein.

Exploration of Alternative Core Structures

Scaffold hopping involves replacing the central core of the molecule (in this case, potentially the adamantane or an associated ring system) with a structurally different moiety that maintains the key binding interactions. This can lead to the discovery of new intellectual property and compounds with superior properties. For an adamantane-sulfonamide lead, one might replace the rigid adamantane cage with other bulky, lipophilic groups or different polycyclic hydrocarbons to assess the impact on activity and pharmacokinetics. The goal is to find a scaffold that preserves the three-dimensional orientation of the critical pharmacophoric elements (like the sulfonamide group) while offering advantages in synthesis, solubility, or metabolic stability.

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. For the sulfonamide portion of this compound, potential bioisosteres could include a sulfone or other acidic functional groups, which has been explored in the development of 11β-HSD1 inhibitors bohrium.comnih.gov.

Table 2: Potential Bioisosteric Replacements for the Sulfonamide Moiety

| Original Functional Group | Potential Bioisostere | Rationale |

| Sulfonamide (-SO2NHR) | Sulfone (-SO2R) | Maintains tetrahedral geometry, acts as H-bond acceptor |

| Sulfonamide (-SO2NHR) | Carboxamide (-CONHR) | Can act as H-bond donor and acceptor |

| Sulfonamide (-SO2NHR) | Reverse Sulfonamide (-NHSO2R) | Alters vector of H-bond donation |

This table presents theoretical examples of bioisosteric replacements.

Development of Prodrug Strategies (if applicable)

A prodrug is an inactive or less active compound that is converted into the active drug within the body. This strategy is often employed to overcome issues with solubility, permeability, metabolic instability, or taste. For a compound like this compound, if it were to exhibit poor aqueous solubility or limited cell permeability, a prodrug approach could be considered.

For instance, the sulfonamide nitrogen could be temporarily modified with a cleavable functional group, such as an acyloxyalkyl or a phosphonate group. These promoieties could be designed to be cleaved by endogenous enzymes (e.g., esterases, phosphatases) in the plasma or target tissues, releasing the active adamantane-sulfonamide drug. The choice of promoiety would depend on the specific physicochemical or pharmacokinetic challenge being addressed. Currently, there is no specific information in the reviewed literature detailing prodrug strategies for this compound itself.

Future Directions in Drug Design Utilizing the this compound Motif

The this compound scaffold is a promising platform for the development of next-generation therapeutics. Its inherent properties, such as high lipophilicity and a rigid three-dimensional structure, can be exploited to enhance drug efficacy, specificity, and delivery. researchgate.netnih.gov Future research is poised to capitalize on these features in several key areas.

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby maximizing its efficacy while minimizing off-target side effects. nih.govnih.gov The adamantane moiety of the this compound motif can serve as a crucial component in various targeted delivery systems.

One promising strategy involves the use of adamantane as a guest molecule for host-guest interactions with cyclodextrins. pensoft.net This interaction can be used to formulate drug-cyclodextrin nanoparticle complexes, which can improve the aqueous solubility of the drug and facilitate its targeted delivery to specific tissues or cells. pensoft.net For instance, a drug candidate featuring the this compound motif could be encapsulated within a cyclodextrin-based nanocarrier, which is then functionalized with a targeting ligand (e.g., an antibody or peptide) that recognizes a specific receptor on cancer cells.

Another approach leverages the lipophilic nature of the adamantane cage to anchor drug molecules within the lipid bilayer of liposomes. pensoft.net These adamantane-containing liposomes can be engineered to encapsulate a secondary therapeutic agent, effectively creating a targeted delivery vehicle. The this compound moiety could either be part of the targeting ligand on the liposome surface or incorporated into the drug payload itself.

The following table illustrates potential targeted drug delivery systems utilizing the this compound motif:

| Delivery System | Mechanism of Action | Potential Application |

| Cyclodextrin Nanoparticles | Host-guest interaction with the adamantane moiety for drug encapsulation and targeted release. pensoft.net | Targeted cancer therapy |

| Liposomes | Adamantane acts as a lipid bilayer anchor for targeted delivery of an encapsulated drug. pensoft.net | Inflammatory diseases, Oncology |

| Polymer-Drug Conjugates | The adamantane group enhances cell membrane permeability and uptake of the conjugate. | Gene therapy, Intracellular drug delivery |

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. The this compound scaffold can be utilized to design novel agents for use in combination regimens in several ways.

A molecule incorporating the this compound motif could be developed as a single agent with a unique mechanism of action, intended for co-administration with existing drugs to achieve synergistic effects. For example, an adamantane-sulfonamide derivative might inhibit a specific enzyme or receptor that is part of a pathway complementary to that targeted by another drug. The lipophilic nature of the adamantane could also enhance the bioavailability of the compound, making it a more effective partner in a combination regimen. nih.govpensoft.net

Furthermore, the this compound structure could serve as a scaffold for creating "dual-acting" or "hybrid" drugs. In this approach, the adamantaneethylsulfonamide core would be chemically linked to another pharmacophore, resulting in a single molecule that can modulate two different biological targets. This strategy can simplify treatment regimens and potentially overcome drug resistance mechanisms. For instance, the sulfonamide portion could target a bacterial enzyme, while the adamantane moiety is functionalized with a component that disrupts biofilm formation.

The landscape of drug discovery is being transformed by the integration of cutting-edge technologies that accelerate the identification and optimization of new drug candidates. nih.govoxfordglobal.com These technologies are particularly well-suited to exploring the chemical space around the this compound motif.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds against a specific biological target. sigmaaldrich.comenamine.net Libraries of diverse this compound analogues can be synthesized and subjected to HTS to identify "hit" compounds with desired activity. The data generated from HTS can then be used to build structure-activity relationships (SAR) and guide the optimization of lead compounds.

Computational Chemistry: Molecular modeling and docking studies can provide detailed insights into how a molecule containing the this compound motif interacts with its biological target at the atomic level. mdpi.comtandfonline.com These computational methods can be used to predict the binding affinity of a compound, identify key interactions that contribute to its activity, and guide the design of more potent and selective analogues.

The table below summarizes the application of emerging technologies to the discovery of drugs based on the this compound motif:

| Technology | Application | Potential Outcome |

| Artificial Intelligence/Machine Learning | De novo drug design, virtual screening, ADMET prediction. nih.govspringernature.com | Rapid identification of promising drug candidates with favorable properties. |

| High-Throughput Screening | Screening of compound libraries against biological targets. sigmaaldrich.com | Discovery of novel "hit" compounds for lead optimization. |

| Computational Chemistry | Molecular docking, molecular dynamics simulations. mdpi.comtandfonline.com | Understanding of drug-target interactions and rational drug design. |

Conclusion and Future Perspectives

Summary of Key Research Findings on 1-Adamantaneethylsulfonamide

Research specifically focused on this compound is limited in the public domain. The compound is primarily listed in chemical supplier catalogs, and in-depth studies on its synthesis, mechanism of action, and therapeutic applications are not widely published. chemshuttle.comcrysdotllc.commolport.comcymitquimica.com However, the broader class of adamantane (B196018) derivatives has been the subject of extensive research, providing a context for the potential properties of this compound.

Adamantane-containing compounds have shown a wide range of biological activities, including antiviral, and neuroprotective effects. researchgate.netontosight.ai For instance, amantadine (B194251) and rimantadine (B1662185) are well-known antiviral drugs effective against Influenza A, while memantine (B1676192) is used in the management of Alzheimer's disease. researchgate.netresearchgate.net The lipophilic nature of the adamantane cage is a key factor in its biological activity, as it can influence how a molecule interacts with biological membranes and targets. researchgate.netscispace.com

While direct research on this compound is scarce, studies on other adamantane derivatives with sulfonamide or similar functional groups offer some insights. For example, adamantane derivatives have been synthesized and investigated for their potential as enzyme inhibitors and for their effects on the central nervous system. scispace.comontosight.ai The sulfonamide group itself is a well-established pharmacophore found in a variety of drugs with diuretic, hypoglycemic, and antimicrobial properties. The combination of the adamantane scaffold and the sulfonamide functional group in this compound suggests potential for unique pharmacological properties, though this remains to be experimentally verified.

Challenges and Opportunities in this compound Research

The primary challenge in the study of this compound is the lack of dedicated research. Without specific studies, its potential therapeutic value remains speculative. The opportunities, however, are significant. The established track record of adamantane derivatives in drug development suggests that this compound could be a valuable lead compound for new therapeutic agents. scispace.com

Future research should focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and its analogs is a crucial first step. Detailed characterization of its physicochemical properties would also be necessary.

Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is needed to identify any potential therapeutic activities. This could include assays for antiviral, anticancer, neuroprotective, and antimicrobial effects.

Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, SAR studies would be essential. researchgate.netoncodesign-services.com This involves synthesizing and testing a series of related compounds to understand how structural modifications affect biological activity, which can guide the design of more potent and selective drug candidates. oncodesign-services.comnih.govscribd.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Adamantaneethylsulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 1-adamantaneethylamine with a sulfonyl chloride derivative. Key steps include:

- Reacting 1-adamantaneethylamine with sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere .

- Temperature control (0–5°C) to minimize side reactions .